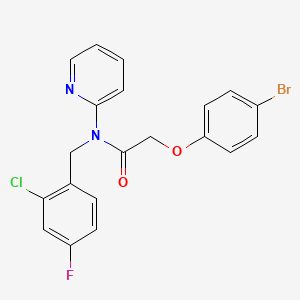![molecular formula C18H24N8OS B11317094 N-methyl-6-(3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B11317094.png)
N-methyl-6-(3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-METHYL-6-(3-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,2,4-TRIAZOL-1-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound featuring multiple functional groups, including triazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-METHYL-6-(3-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,2,4-TRIAZOL-1-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic synthesis. The process begins with the preparation of the triazole and triazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various alkylating agents, sulfur-containing compounds, and phenoxy derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N2-METHYL-6-(3-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,2,4-TRIAZOL-1-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N2-METHYL-6-(3-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,2,4-TRIAZOL-1-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-METHYL-6-(3-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,2,4-TRIAZOL-1-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and itraconazole, which are used as antifungal agents.
Triazine Derivatives: Compounds like atrazine and simazine, which are used as herbicides.
Uniqueness
N2-METHYL-6-(3-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,2,4-TRIAZOL-1-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of triazole and triazine rings, along with the presence of sulfur and phenoxy groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H24N8OS |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-N-methyl-6-[3-[2-(4-methylphenoxy)ethylsulfanyl]-1,2,4-triazol-1-yl]-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H24N8OS/c1-12(2)21-16-22-15(19-4)23-17(24-16)26-11-20-18(25-26)28-10-9-27-14-7-5-13(3)6-8-14/h5-8,11-12H,9-10H2,1-4H3,(H2,19,21,22,23,24) |
InChI Key |
YHDPFQDNJPLSOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NN(C=N2)C3=NC(=NC(=N3)NC(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-Dimethylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11317011.png)
![N,N-diethyl-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11317013.png)
![N-(4-cyanophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11317014.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-furylmethyl)acetamide](/img/structure/B11317021.png)
![5-[(2-Chlorobenzyl)amino]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11317023.png)
![4-Methyl-6-[4-(3-methylbenzoyl)piperazin-1-YL]-2-(piperidin-1-YL)pyrimidine](/img/structure/B11317024.png)
![5-(4-methylphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11317030.png)
![2-(4-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]butanamide](/img/structure/B11317045.png)

![N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11317058.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B11317066.png)
![4-bromo-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11317081.png)
![3-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11317082.png)
![N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11317085.png)
